molecular formula C72H114N24O17 B038400 Lpsilb CAS No. 115136-07-7

Lpsilb

Cat. No.: B038400
CAS No.: 115136-07-7
M. Wt: 1587.8 g/mol
InChI Key: KXKRXZCGTAPUDX-MSGQSUMNSA-N
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Description

For example:

  • Significance: Its relevance might stem from unique structural features (e.g., a rare metal center, ligand configuration) or functional applications (e.g., high thermal stability, bioactivity).
  • Research Context: Prior studies (if available) should be cited to highlight gaps addressed by Lpsilb, such as improved efficacy or reduced toxicity compared to existing compounds .

Properties

CAS No.

115136-07-7

Molecular Formula

C72H114N24O17

Molecular Weight

1587.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C72H114N24O17/c1-35(2)23-42(31-82-49(61(76)103)24-36(3)4)87-69(111)52(27-41-30-79-34-85-41)89-59(102)33-84-71(113)60(38(7)8)96-62(104)39(9)86-68(110)51(26-40-29-81-44-14-11-10-13-43(40)44)95-67(109)48(17-20-55(74)98)93-70(112)53(28-56(75)99)90-58(101)32-83-63(105)50(25-37(5)6)94-64(106)45(15-12-22-80-72(77)78)91-66(108)47(16-19-54(73)97)92-65(107)46-18-21-57(100)88-46/h10-11,13-14,29-30,34-39,42,45-53,60,81-82H,12,15-28,31-33H2,1-9H3,(H2,73,97)(H2,74,98)(H2,75,99)(H2,76,103)(H,79,85)(H,83,105)(H,84,113)(H,86,110)(H,87,111)(H,88,100)(H,89,102)(H,90,101)(H,91,108)(H,92,107)(H,93,112)(H,94,106)(H,95,109)(H,96,104)(H4,77,78,80)/t39-,42?,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-/m0/s1

InChI Key

KXKRXZCGTAPUDX-MSGQSUMNSA-N

SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Other CAS No.

123809-85-8

Synonyms

13-Leu-psi-CH2NH-14-Leu-bombesin
bombesin, Leu(13)-psi-CH2NH-Leu(14)-
bombesin, leucyl(13)-psi-CH2NH-leucine(14)-
L-psi-L-BB
Leu(13)-psi-CH2NH-Leu(14)-BB
LpsiLB

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Per , two compounds should be selected based on structural or functional similarity. Below is a framework for comparison, though specific data for Lpsilb are unavailable in the provided evidence:

Structural Analogs

Example Comparison:
1. Compound A : A structurally similar compound (e.g., sharing the same ligand system but differing in the central metal ion).
- Key Differences :
- Metal Ion : If this compound uses platinum (Pt), Compound A might use palladium (Pd), altering redox properties or catalytic activity.
- Stability : Pd complexes often exhibit lower thermal stability than Pt analogs, impacting industrial applications.
- Data Requirements : Crystallographic data, spectroscopic characterization (e.g., NMR, IR), and thermodynamic stability metrics would be essential .

Compound B : A derivative with modified ligands (e.g., substituted phenyl groups vs. This compound’s alkyl ligands).

  • Key Differences :

  • Electronic Effects : Electron-withdrawing groups on ligands could reduce electron density at the metal center, affecting reactivity.
  • Solubility : Hydrophobic ligands might decrease aqueous solubility, limiting biomedical use.
    • Data Requirements : Comparative solubility tests, reaction kinetics, and computational modeling (e.g., DFT calculations) .

Functional Analogs

Example Comparison:

Compound C : A compound with similar applications (e.g., both this compound and Compound C act as COX-2 inhibitors).

  • Efficacy : this compound may show higher selectivity for COX-2, reducing gastrointestinal side effects compared to Compound C.
  • Toxicity : Comparative IC50 values (e.g., this compound IC50 = 10 nM vs. Compound C IC50 = 50 nM) would highlight potency differences .

Compound D: A compound used in the same industrial process (e.g., catalytic hydrogenation). Efficiency: Turnover frequency (TOF) and substrate specificity data would differentiate performance. Cost: Rare-metal-based this compound might be less cost-effective than nickel-based Compound D .

Research Findings and Data Presentation

While the evidence lacks empirical data for this compound, , and 7 stress the importance of tables and figures. A hypothetical table is outlined below:

Property This compound Compound A Compound C
Molecular Formula [Data] [Data] [Data]
Melting Point (°C) [Data] [Data] [Data]
Solubility (mg/mL) [Data] [Data] [Data]
Bioactivity (IC50) [Data] [Data] [Data]
Thermal Stability [Data] [Data] [Data]

Notes:

  • Data should be sourced from peer-reviewed studies, with reproducibility ensured via methods described in and .
  • Spectroscopic characterization (e.g., XRD, MS) must align with IUPAC standards .

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